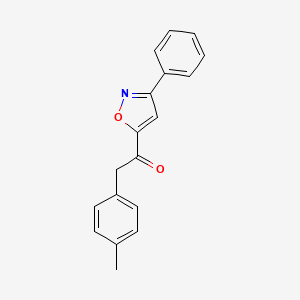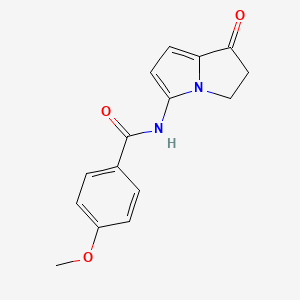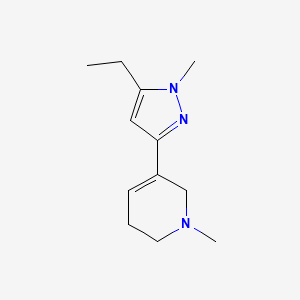
4-(Pyren-1-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyren-1-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one is an organic compound that features a pyrene moiety linked to an oxazole ring. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, while oxazole is a five-membered heterocyclic compound containing oxygen and nitrogen. The combination of these two structures can result in unique chemical and physical properties, making this compound of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyren-1-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one typically involves the condensation of pyrene-1-carbaldehyde with 2-(p-tolyl)oxazole-5(4H)-one under basic or acidic conditions. Common reagents used in this synthesis include:
- Pyrene-1-carbaldehyde
- 2-(p-tolyl)oxazole-5(4H)-one
- Base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid)
The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as developing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(Pyren-1-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrenequinone derivatives.
Reduction: The oxazole ring can be reduced to form corresponding oxazolidines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrene moiety may yield pyrenequinone, while reduction of the oxazole ring may yield oxazolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a fluorescent probe or sensor due to its pyrene moiety.
Biology: Investigated for its potential as a bioimaging agent.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) or photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 4-(Pyren-1-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one depends on its specific application. For example:
Fluorescent Probes: The compound’s fluorescence properties are due to the pyrene moiety, which can absorb and emit light at specific wavelengths.
Therapeutic Agents: The compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(Pyren-1-ylmethylene)-2-phenyl-oxazol-5(4H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.
4-(Pyren-1-ylmethylene)-2-(p-methoxyphenyl)oxazol-5(4H)-one: Similar structure but with a p-methoxyphenyl group instead of a p-tolyl group.
Uniqueness
4-(Pyren-1-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one is unique due to the presence of both the pyrene and p-tolyl groups, which can impart distinct chemical and physical properties. These properties may enhance its performance in specific applications, such as fluorescence-based sensing or bioimaging.
Propiedades
Fórmula molecular |
C27H17NO2 |
|---|---|
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
(4Z)-2-(4-methylphenyl)-4-(pyren-1-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C27H17NO2/c1-16-5-7-20(8-6-16)26-28-23(27(29)30-26)15-21-12-11-19-10-9-17-3-2-4-18-13-14-22(21)25(19)24(17)18/h2-15H,1H3/b23-15- |
Clave InChI |
GTPGIRHZGADQRQ-HAHDFKILSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2=N/C(=C\C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)/C(=O)O2 |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC(=CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan](/img/structure/B12885153.png)

![(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B12885165.png)

![(R)-2-(2,6-Dibromo-4-(6-bromonaphtho[2,3-b]benzofuran-11-yl)phenoxy)-3-phenylpropanoic acid](/img/structure/B12885175.png)
![Methyl [ethyl(diphenyl)-lambda~5~-phosphanylidene]carbamate](/img/structure/B12885177.png)
![(17aR)-1,17-Bis(diphenylphosphino)-7,8,9,10,11,12-hexahydro-6H-dibenzo[b,d][1,6]dioxacyclotridecine](/img/structure/B12885192.png)



![4,6-Dimethylisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B12885226.png)

